N-(2,2-dinitropropyl)-4-methyl-2,3,6-trinitroaniline
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Overview
Description
N-(2,2-dinitropropyl)-4-methyl-2,3,6-trinitroaniline is a highly energetic compound known for its use in various industrial and scientific applications. This compound is characterized by its complex structure, which includes multiple nitro groups that contribute to its energetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dinitropropyl)-4-methyl-2,3,6-trinitroaniline typically involves multiple steps, starting with the nitration of aniline derivatives. The process includes:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Alkylation: The nitrated aniline is then alkylated with 2,2-dinitropropane under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dinitropropyl)-4-methyl-2,3,6-trinitroaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of N-(2,2-diaminopropyl)-4-methyl-2,3,6-trinitroaniline.
Scientific Research Applications
N-(2,2-dinitropropyl)-4-methyl-2,3,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of N-(2,2-dinitropropyl)-4-methyl-2,3,6-trinitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biochemical effects, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2-dinitropropyl) acetal
- Bis(2,2-dinitropropyl) formal
Uniqueness
N-(2,2-dinitropropyl)-4-methyl-2,3,6-trinitroaniline is unique due to its specific arrangement of nitro groups and the presence of a methyl group on the aniline ring. This unique structure contributes to its distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C10H10N6O10 |
---|---|
Molecular Weight |
374.22 g/mol |
IUPAC Name |
N-(2,2-dinitropropyl)-4-methyl-2,3,6-trinitroaniline |
InChI |
InChI=1S/C10H10N6O10/c1-5-3-6(12(17)18)7(9(14(21)22)8(5)13(19)20)11-4-10(2,15(23)24)16(25)26/h3,11H,4H2,1-2H3 |
InChI Key |
KPHRUIADSSDCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])NCC(C)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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